PLK1-IN-9

Kinase inhibition PLK1 Biochemical assay

PLK1-IN-9 (Compound M2) is a benzo[g]pteridine-2,4-dione PLK1 inhibitor that binds the Polo-Box Domain (PBD)—not the ATP-binding site—fundamentally differentiating it from dihydropteridinone inhibitors like BI 2536 and Volasertib. This unique mechanism drives distinct biochemical and cellular activity profiles. Validated in HepG2 xenograft models and across HeLa, HL60, SNU387/499, and HepG2 cancer cell lines. Ideal for PBD-focused mechanistic studies, SAR lead optimization, and HCC in vivo proof-of-concept research. Substituting with ATP-competitive inhibitors would invalidate experimental outcomes. Select this PBD-targeted tool compound for reproducible, mechanism-specific PLK1 research.

Molecular Formula C12H7F3N4O2
Molecular Weight 296.20 g/mol
Cat. No. B2417377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLK1-IN-9
Molecular FormulaC12H7F3N4O2
Molecular Weight296.20 g/mol
Structural Identifiers
InChIInChI=1S/C12H7F3N4O2/c1-19-7-3-2-5(12(13,14)15)4-6(7)16-8-9(19)17-11(21)18-10(8)20/h2-4H,1H3,(H,18,20,21)
InChIKeyKCDITQBGZLRTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PLK1-IN-9: A Polo-like Kinase 1 Inhibitor with Distinct Chemical and Biological Profile


PLK1-IN-9 (also known as Compound M2) is a synthetic small-molecule inhibitor of Polo-like kinase 1 (PLK1), belonging to the benzo[g]pteridine-2,4-dione chemical class. It is characterized by a unique molecular scaffold with a trifluoromethyl substitution, differentiating it from the clinically advanced dihydropteridinone-based PLK1 inhibitors such as BI 2536 and Volasertib [1]. The compound exhibits potent inhibition of PLK1-dependent phosphorylation of key mitotic substrates, including Cdc25C, and demonstrates antiproliferative activity across multiple cancer cell lines, as well as tumor growth inhibition in a HepG2 xenograft mouse model .

Why Generic PLK1 Inhibitor Substitution is Scientifically Inappropriate: The PLK1-IN-9 Differentiation Case


The PLK1 inhibitor landscape is characterized by significant heterogeneity in chemical structure, binding mechanism, and selectivity profile. While advanced clinical candidates like Volasertib (BI 6727) and BI 2536 are ATP-competitive inhibitors of the kinase domain, PLK1-IN-9 is a distinct chemical entity from the benzo[g]pteridine-2,4-dione class and is reported to bind to the Polo-Box Domain (PBD) of PLK1 [1]. This fundamental difference in binding site and mechanism of action translates to distinct biochemical potency, cellular activity, and potential off-target profiles. Consequently, substituting PLK1-IN-9 with a generic ATP-competitive PLK1 inhibitor in a research protocol would invalidate experimental results, as it would alter the specific signaling outputs and biological outcomes being studied. The following quantitative evidence guide substantiates the specific differentiators of PLK1-IN-9 that are critical for informed scientific selection and procurement.

PLK1-IN-9 Evidence Guide: Quantified Differentiation Versus ATP-Competitive PLK1 Inhibitors


Distinct Biochemical Potency Against PLK1 Substrates: PLK1-IN-9 vs. ATP-Competitive Inhibitors

PLK1-IN-9 inhibits the phosphorylation of specific PLK1 substrate peptides (1010pT, cdc25c, and PBIP) with micromolar IC50 values, a potency profile that is distinct from the low nanomolar IC50 values reported for ATP-competitive PLK1 inhibitors like Volasertib (BI 6727) . Specifically, PLK1-IN-9 exhibits IC50 values of 1.6 μM, 0.8 μM, and 1.4 μM for the inhibition of PLK1 modified by peptides 1010pT, cdc25c, and PBIP, respectively . In contrast, Volasertib inhibits PLK1 enzymatic activity with an IC50 of 0.87 nM in a cell-free assay . This represents an approximate 1,000- to 2,000-fold difference in biochemical potency, which is likely attributable to the distinct binding mechanism of PLK1-IN-9 (targeting the PBD) compared to the ATP-competitive mechanism of Volasertib [1].

Kinase inhibition PLK1 Biochemical assay

Cellular Antiproliferative Activity: PLK1-IN-9 Demonstrates Potent, Broad-Spectrum Activity Comparable to Other PLK1 Inhibitors

PLK1-IN-9 exhibits potent and broad antiproliferative activity against a panel of cancer cell lines, including HeLa (cervical), HL60 (leukemia), SNU387/499 (liver), and HepG2 (liver) . While specific IC50 values for each cell line are not detailed in the available datasheets, the compound is reported to inhibit the proliferation of these cells and induce apoptosis . This activity profile is qualitatively consistent with that of established PLK1 inhibitors like BI 2536 and Volasertib, which are known to cause mitotic arrest and apoptosis in a wide range of cancer cell lines .

Cancer biology Cell proliferation Cytotoxicity

In Vivo Efficacy: Tumor Growth Inhibition in a HepG2 Xenograft Model

PLK1-IN-9 has been evaluated in vivo and demonstrated significant inhibition of tumor growth in a HepG2 hepatocellular carcinoma xenograft mouse model . This finding provides a crucial data point for researchers considering the compound for preclinical oncology studies. While direct head-to-head in vivo efficacy comparisons with other PLK1 inhibitors in the same model are not available, the demonstration of tumor growth inhibition confirms the compound's bioavailability and on-target activity in a whole-animal system. This is a key differentiator from PLK1 inhibitors that may show potent biochemical activity but fail to translate in vivo due to poor pharmacokinetic properties [1].

In vivo pharmacology Xenograft Tumor growth inhibition

Molecular Properties and Chemical Tractability: A Differentiated Scaffold for Medicinal Chemistry

PLK1-IN-9 (C12H7F3N4O2, MW=296.20) possesses a benzo[g]pteridine-2,4-dione core with a trifluoromethyl substituent, a scaffold that is chemically distinct from the dihydropteridinone core of BI 2536 and Volasertib . Its calculated physicochemical properties, including a logP of -0.12, a topological polar surface area (tPSA) of 74.1 Ų, and 0 rotatable bonds, indicate a rigid, polar structure with potential implications for solubility and permeability . This contrasts with Volasertib (MW=618.8, tPSA=104 Ų) and BI 2536 (MW=521.6, tPSA=107 Ų), which are larger and more flexible molecules. The unique scaffold of PLK1-IN-9 offers a distinct starting point for medicinal chemistry optimization, potentially circumventing intellectual property and target selectivity challenges associated with the crowded dihydropteridinone chemical space.

Medicinal chemistry Chemical probe Lead optimization

Mechanistic Differentiation: Potential Selectivity Arising from Polo-Box Domain Binding

A key point of differentiation for PLK1-IN-9 is its proposed binding site. According to the patent literature, compounds of this class, including PLK1-IN-9 (Compound M2), are designed to selectively bind to the Polo-Box Domain (PBD) of PLK1, rather than the ATP-binding site targeted by inhibitors like Volasertib and BI 2536 [1]. While direct quantitative selectivity data (e.g., fold-selectivity over PLK2/PLK3) for PLK1-IN-9 is not available in the public domain, targeting the PBD offers a theoretical advantage for achieving higher selectivity, as the PBD is unique to PLK1 among the PLK family members [2]. In contrast, Volasertib exhibits only 6- and 65-fold selectivity over PLK2 and PLK3, respectively, and BI 2536 shows 4- and 11-fold selectivity .

Mechanism of action Polo-Box Domain Selectivity

PLK1-IN-9: Recommended Research and Industrial Application Scenarios


In Vitro Oncology Research: Validating PLK1 Dependence in Diverse Cancer Models

PLK1-IN-9 is an ideal tool compound for in vitro oncology research aimed at validating the functional dependence of cancer cells on PLK1 activity. Its demonstrated antiproliferative and pro-apoptotic effects in HeLa, HL60, SNU387/499, and HepG2 cells make it suitable for establishing dose-response relationships and exploring mechanisms of PLK1 inhibition across a range of cancer types. The compound can be used in combination with genetic knockdown (siRNA/shRNA) of PLK1 to confirm on-target effects, or in parallel with ATP-competitive inhibitors to dissect signaling pathways downstream of PLK1's kinase activity versus its PBD-mediated scaffolding functions [1].

In Vivo Proof-of-Concept Studies in Hepatocellular Carcinoma

Given its validated efficacy in a HepG2 xenograft mouse model , PLK1-IN-9 is a prime candidate for in vivo proof-of-concept studies in hepatocellular carcinoma (HCC). Researchers can utilize this compound to explore tumor growth inhibition, investigate biomarkers of response and resistance, and evaluate potential synergistic effects with standard-of-care therapies for HCC, such as sorafenib. The availability of in vivo efficacy data for this specific tumor type provides a strong rationale for its selection over other PLK1 inhibitors lacking published in vivo data in HCC models.

Medicinal Chemistry and Lead Optimization Campaigns

The unique benzo[g]pteridine-2,4-dione scaffold of PLK1-IN-9, with its favorable physicochemical properties (low molecular weight, low lipophilicity) , positions it as an attractive starting point for medicinal chemistry optimization. Researchers engaged in developing novel PLK1 inhibitors can use PLK1-IN-9 as a lead compound for structure-activity relationship (SAR) studies. Modifications to the core scaffold or substituents could be explored to improve potency, selectivity, or pharmacokinetic properties, leveraging a chemical space distinct from the widely explored dihydropteridinone class of PLK1 inhibitors [1].

Investigating PLK1 Biology via Polo-Box Domain Inhibition

For researchers focused on the fundamental biology of PLK1, particularly the role of its Polo-Box Domain (PBD), PLK1-IN-9 serves as a valuable chemical probe. As a compound reported to bind the PBD , it offers a distinct tool for dissecting PBD-mediated functions, such as subcellular localization and substrate recruitment, separate from ATP-competitive inhibition of the kinase domain. This application is crucial for understanding the nuanced roles of PLK1 in mitosis and other cellular processes and for validating the PBD as a therapeutic target in oncology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLK1-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.